![molecular formula C8H14N2O B1322212 (5-tert-butyl-1H-imidazol-4-yl)methanol CAS No. 51721-22-3](/img/structure/B1322212.png)
(5-tert-butyl-1H-imidazol-4-yl)methanol
Overview
Description
“(5-tert-butyl-1H-imidazol-4-yl)methanol” is a chemical compound with the CAS Number 51721-22-3 and a linear formula of C8H14N2O . It has a molecular weight of 154.21 . The IUPAC name for this compound is (5-(tert-butyl)-1H-imidazol-4-yl)methanol .
Molecular Structure Analysis
The molecular structure of “(5-tert-butyl-1H-imidazol-4-yl)methanol” is represented by the InChI code: 1S/C8H14N2O/c1-8(2,3)7-6(4-11)9-5-10-7/h5,11H,4H2,1-3H3,(H,9,10) . This indicates that the compound contains eight carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis
“(5-tert-butyl-1H-imidazol-4-yl)methanol” is a solid substance with a melting point range of 152 - 154°C .Scientific Research Applications
Pharmaceutical Drug Synthesis
Imidazole derivatives are foundational structures in many pharmaceutical drugs due to their biological activity. Compounds like (5-tert-butyl-1H-imidazol-4-yl)methanol are used to synthesize medications with antibacterial, antifungal, and antiviral properties . They are also integral in creating drugs for treating chronic conditions such as hypertension, cancer, and inflammatory diseases.
Biotechnology
In biotechnology, imidazole rings are part of the structure of essential biomolecules like histidine and purines. Synthetic analogs of these compounds can be used to study biological processes or as tools in genetic engineering.
Each application utilizes the unique chemical properties of imidazole derivatives, demonstrating the compound’s versatility and importance in scientific research. The ongoing development of new synthetic methods and the exploration of their potential uses continue to expand the scope of their applications .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
(4-tert-butyl-1H-imidazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)7-6(4-11)9-5-10-7/h5,11H,4H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGPAJORZYZGOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(NC=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-tert-butyl-1H-imidazol-4-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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